![molecular formula C7H7ClN2O B12826517 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B12826517.png)
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde is a heterocyclic compound that features a fused imidazole and pyrrole ring system
Preparation Methods
The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde typically involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride . This method provides a convenient route to the desired compound, which can then be further modified to introduce various substituents at the 3-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde undergoes several types of chemical reactions, including:
Nitration: This compound can be nitrated to form 3-nitro derivatives using a mixture of sulfuric and nitric acids.
Reduction: The chlorine atom in the 2-position can be removed by hydrogenation over Raney nickel.
Substitution: Various substituents can be introduced at the 3-position through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include sulfuric acid, nitric acid, and Raney nickel. Major products formed from these reactions include 3-nitro derivatives and dechlorinated compounds.
Scientific Research Applications
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various bioactive molecules, including potential necroptosis inhibitors.
Material Science: The fused ring system provides stability, making it of interest for electrochemical properties as electrolytes for fuel cells and batteries.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets involved in necroptosis pathways, potentially inhibiting cell death processes . The exact molecular targets and pathways can vary based on the specific bioactive molecule synthesized from this compound.
Comparison with Similar Compounds
Similar compounds to 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde include other fused imidazole derivatives, such as:
What sets this compound apart is its specific chlorine substitution at the 2-position and the aldehyde group at the 3-position, which confer unique reactivity and potential for further functionalization.
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2O/c8-7-5(4-11)10-3-1-2-6(10)9-7/h4H,1-3H2 |
InChI Key |
KKGHVUGBXWJONU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




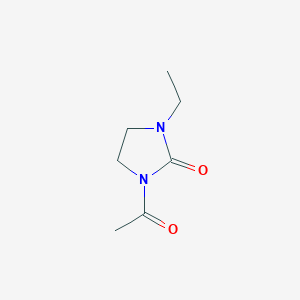

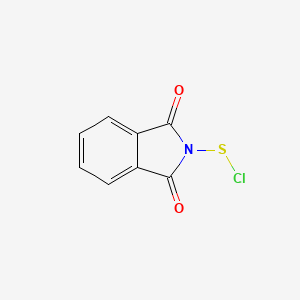
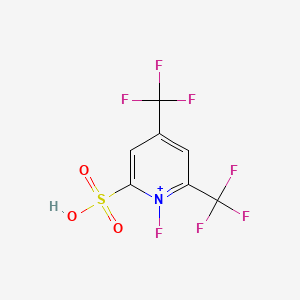
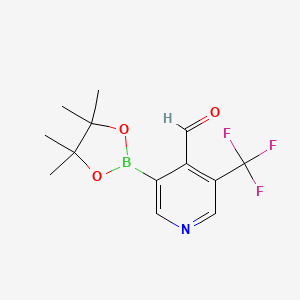
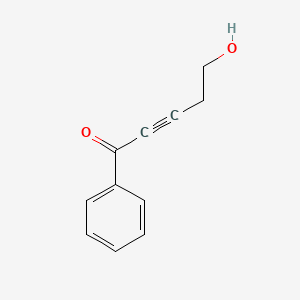
![6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12826489.png)
![(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B12826493.png)
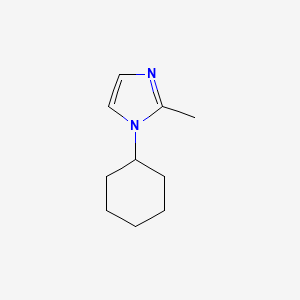
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)

![9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12826527.png)
